1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
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Overview
Description
1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both chlorophenyl and cyclohexylsulfonyl groups attached to an azetidine ring
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the reaction of the azetidine ring with 2-chlorobenzenesulfonyl chloride under controlled conditions to introduce the chlorophenyl group.
Attachment of the Cyclohexylsulfonyl Group: The final step involves the reaction of the intermediate compound with cyclohexanesulfonyl chloride to attach the cyclohexylsulfonyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Hydrolysis: The sulfonyl groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: This compound also contains a chlorophenyl group but differs in its core structure, which is a piperazine ring instead of an azetidine ring.
2-Chlorophenyl cyclopentyl ketone: This compound contains a chlorophenyl group attached to a cyclopentyl ketone moiety, differing in both the functional groups and the core structure.
1-((2-Chlorophenyl)sulfonyl)piperazine: Similar in containing a chlorophenylsulfonyl group, but with a piperazine ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-cyclohexylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S2/c16-14-8-4-5-9-15(14)23(20,21)17-10-13(11-17)22(18,19)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTFLJYSYUIGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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